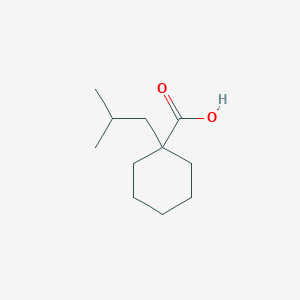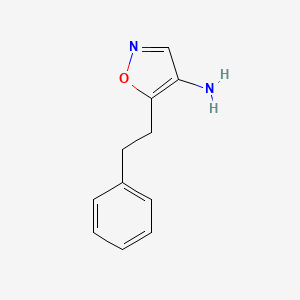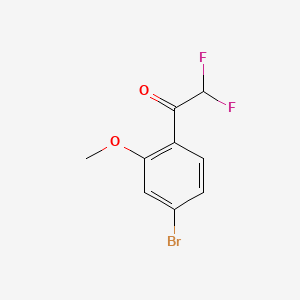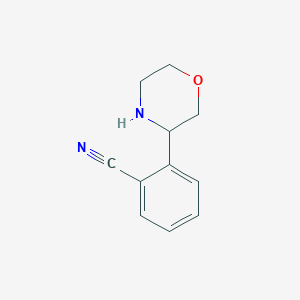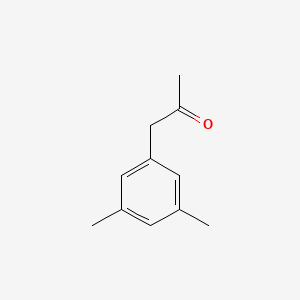aminehydrochloride](/img/structure/B15322293.png)
[1-(1-Benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride: is a chemical compound that features a benzofuran ring, a fluoropropyl group, and an amine group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions, such as using a free radical cyclization cascade
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. Techniques such as proton quantum tunneling can be employed to minimize side reactions and improve the efficiency of the synthesis . The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the fluoropropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions . The fluoropropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
- 2-Methyl-1-benzofuran-5-amine hydrochloride
- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide
Comparison: Compared to these similar compounds, 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride is unique due to the presence of the fluoropropyl group and the specific positioning of the amine group
Properties
Molecular Formula |
C12H15ClFNO |
|---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNO.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
InChI Key |
YEUZSYWPQZDIBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OC=C2)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



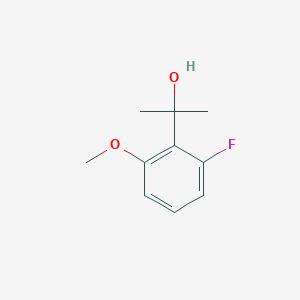
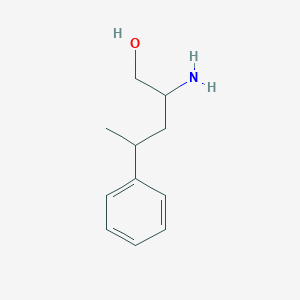
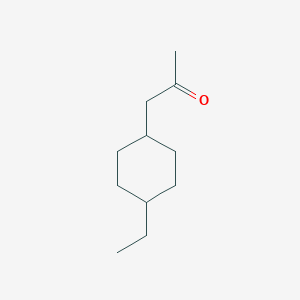
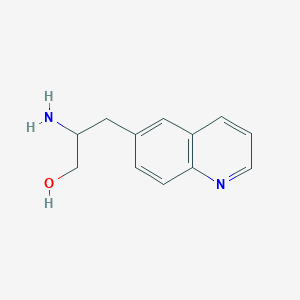
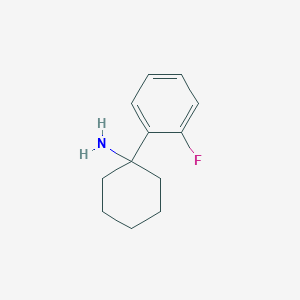
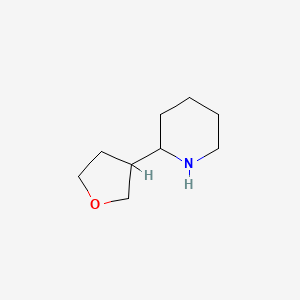
![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)
